4,5-Dichlorophthalonitrile
Overview
Description
4,5-Dichlorophthalonitrile is a chemical compound that has been studied for its potential applications in various industries, including chemical, plastic, agrochemical, and pharmaceutical sectors. The interest in this compound stems from its reactivity and the ability to form various derivatives that are useful in these fields .
Synthesis Analysis
The synthesis of 4,5-Dichlorophthalonitrile has been achieved using 4,5-dichlorophthalic acid as the starting material. The process involves several steps, including dehydration with acetic anhydride, imidization by formamide, ammonolysis with ammonia solution, and a final dehydration with phosphorus oxychloride. A notable advancement in the synthesis is the development of a one-pot method for producing 4,5-dichlorophthalamide, which simplifies the operation and improves the reaction yield .
Molecular Structure Analysis
The molecular structure of derivatives of 4,5-Dichlorophthalonitrile has been confirmed through various spectroscopic techniques, including NMR, IR, and MS analyses. Additionally, Density Functional Theory (DFT) studies have been conducted to understand the chemical and physical characteristics of these compounds. These studies are crucial for predicting reactivity and for the design of new materials with desired properties .
Chemical Reactions Analysis
The reactivity of 4,5-Dichlorophthalonitrile derivatives has been explored in reactions with different nucleophiles. For instance, 4,5-dichlorophthalic anhydride, a related compound, has been shown to react with thiosemicarbazide and various amines, leading to the opening of the anhydride ring and the formation of carboxylic acid derivatives such as phthalimide and dicarboxylic acid products . Another study demonstrated the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with dimethylsulfonium dicyanomethylide, yielding several new compounds with fully characterized structures and proposed mechanisms for their formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichlorophthalonitrile and its derivatives are influenced by their molecular structure. The DFT studies provide insights into different features such as electronic distribution, molecular geometry, and potential reactivity patterns. These properties are essential for understanding the behavior of these compounds under various conditions and for their application in the synthesis of more complex molecules .
Scientific Research Applications
Synthesis Processes
- 4,5-Dichlorophthalonitrile is synthesized from 4,5-dichlorophthalic acid through processes involving dehydration, imidization, ammonolysis, and further dehydration. This method simplifies operations and improves yield (Wang, 2008).
Formation of Complex Compounds
- The compound reacts with 3-phenoxyphenol to form 4,5-bis(3-phenoxyphenoxy)phthalonitrile, a precursor for creating phthalocyanines and complexes with metals like erbium (Koptyaev et al., 2016).
Applications in Photodynamic Therapy
- In photodynamic therapy research, 4,5-dichlorophthalonitrile derivatives demonstrate potential. For instance, a study showed the synthesis of zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties, which displayed phototoxicity against various cancer cell lines (Duan et al., 2010).
Development of Novel Phthalocyanines
- Novel pyrazole functionalized phthalocyanines have been synthesized using 4,5-dichlorophthalonitrile. These phthalocyanines and their metal complexes have been characterized for potential applications (Dehe et al., 2010).
Study of Self-Association and Spectral Properties
- Studies on the self-association and spectral properties of 4,5-bis[(4-phenoxy)phenoxy]phthalonitrile and its erbium complexes offer insights into molecular structure and behavior (Koptyaev et al., 2019).
Chemiluminescence in Liquid Chromatography
- 4,5-Dichlorophthalonitrile derivatives, like 4,5-diaminophthalhydrazide, are used as chemiluminescence reagents in liquid chromatography for sensitive detection of specific compounds (Ishida et al., 1990).
Gas Sensing and Electrical Properties
- Imidazole octasubstituted phthalocyanines derived from 4,5-dichlorophthalonitrile have been studied for their electrical and gas sensing properties, showcasing semiconductor behavior (Yabaş et al., 2018).
Fluorescent Sensors for Metal Ions
- Phthalonitrile derivatives of 4,5-dichlorophthalonitrile have been developed as fluorescent sensors for detecting metal ions like Fe3+ in experimental and theoretical studies (Kaya et al., 2014).
Synthesis of Coordination Polymers
- Lanthanide-based coordination polymers with a 4,5-dichlorophthalate ligand have been synthesized, demonstrating tunable luminescence and potential as luminescent bar codes (Badiane et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4,5-dichlorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJSZQFAMLVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357485 | |
Record name | 4,5-Dichlorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorophthalonitrile | |
CAS RN |
139152-08-2 | |
Record name | 4,5-Dichlorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichlorophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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